4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine
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Overview
Description
4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative, which is then reacted with 5-chlorothiophene-2-sulfonyl chloride under controlled conditions to form the sulfonyl piperazine intermediate. This intermediate is subsequently reacted with 5-methylpyrimidine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antimalarial agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as falcipains-2 and falcipains-3, which are cysteine proteases involved in the life cycle of the malaria parasite Plasmodium falciparum . This inhibition disrupts the parasite’s ability to process proteins, leading to its death.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}ethan-1-one
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is unique due to its specific combination of a sulfonyl piperazine moiety with a methylpyrimidine ring. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-5-methylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S2/c1-10-8-15-9-16-13(10)17-4-6-18(7-5-17)22(19,20)12-3-2-11(14)21-12/h2-3,8-9H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFXYUBWLNMLIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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